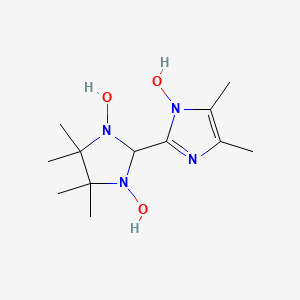methanone](/img/structure/B5180925.png)
[4-(dimethylamino)-3-nitrophenyl](4-hydroxy-3-nitrophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(dimethylamino)-3-nitrophenyl](4-hydroxy-3-nitrophenyl)methanone, also known as DNPHM, is a chemical compound that has been widely studied for its potential applications in scientific research. DNPHM belongs to the class of nitroaromatic compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of [4-(dimethylamino)-3-nitrophenyl](4-hydroxy-3-nitrophenyl)methanone involves the formation of a stable adduct between the carbonyl group of the target molecule and the nitro group of this compound. This adduct can be detected through various techniques, such as UV-Vis spectroscopy or HPLC analysis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzymes involved in oxidative stress and the induction of apoptosis in cancer cells. However, further studies are needed to fully understand the mechanisms underlying these effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [4-(dimethylamino)-3-nitrophenyl](4-hydroxy-3-nitrophenyl)methanone is its high sensitivity and selectivity for carbonyl compounds, which makes it a valuable tool for the detection and quantification of these biomolecules. However, this compound can also have limitations in certain experimental conditions, such as high pH or the presence of interfering compounds.
Orientations Futures
There are many potential future directions for research on [4-(dimethylamino)-3-nitrophenyl](4-hydroxy-3-nitrophenyl)methanone, including the development of new methods for its synthesis and purification, the exploration of its applications in other scientific fields, and the investigation of its mechanisms of action in various biological systems. Additionally, further studies are needed to evaluate the potential toxicity and safety of this compound for use in laboratory experiments.
Méthodes De Synthèse
[4-(dimethylamino)-3-nitrophenyl](4-hydroxy-3-nitrophenyl)methanone can be synthesized through a variety of methods, including the reaction of 4-(dimethylamino)-3-nitrobenzaldehyde with 4-hydroxy-3-nitrobenzaldehyde in the presence of a suitable catalyst. The resulting product can be purified through various techniques, such as column chromatography or recrystallization.
Applications De Recherche Scientifique
[4-(dimethylamino)-3-nitrophenyl](4-hydroxy-3-nitrophenyl)methanone has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and toxicology. One of the primary uses of this compound is as a reagent for the detection and quantification of carbonyl compounds, which are important biomolecules involved in various physiological processes.
Propriétés
IUPAC Name |
[4-(dimethylamino)-3-nitrophenyl]-(4-hydroxy-3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O6/c1-16(2)11-5-3-9(7-12(11)17(21)22)15(20)10-4-6-14(19)13(8-10)18(23)24/h3-8,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXZVSXCBHJDAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dicyclohexyl-5-{[(4-nitrophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5180850.png)
![N-[1-(1-isobutyryl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide](/img/structure/B5180872.png)


![7-[(2-bromobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5180887.png)
![1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-[(8-methoxy-5-quinolinyl)methyl]-N-methylmethanamine](/img/structure/B5180890.png)
![5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5180892.png)
![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-phenyl-1,3-thiazol-2-yl)hydrazone]](/img/structure/B5180895.png)


![1-(4-methylphenyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5180911.png)
![N-(1-{1-[(8-methoxy-2H-chromen-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B5180928.png)
![5-amino-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5180931.png)
